N-(2-(4-acetamidobenzamido)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide

Kinase inhibitor Selectivity profiling Thiazole carboxamide

N-(2-(4-Acetamidobenzamido)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide (CAS 1021137‑08‑5, MW 422.5 g mol⁻¹) is a synthetic thiazole‑5‑carboxamide derivative that integrates a 4‑methyl‑2‑phenylthiazole heterocycle with a 4‑acetamidobenzamido‑ethyl side‑chain. The 2‑phenylthiazole‑5‑carboxamide scaffold is a privileged pharmacophore that has yielded potent inhibitors of Akt kinases , c‑Met kinase and cyclooxygenase enzymes , while the 4‑acetamidobenzamide motif has been separately validated as a histone deacetylase (HDAC) pharmacophore in clinical candidate tacedinaline.

Molecular Formula C22H22N4O3S
Molecular Weight 422.5
CAS No. 1021137-08-5
Cat. No. B2533491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-acetamidobenzamido)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide
CAS1021137-08-5
Molecular FormulaC22H22N4O3S
Molecular Weight422.5
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCCNC(=O)C3=CC=C(C=C3)NC(=O)C
InChIInChI=1S/C22H22N4O3S/c1-14-19(30-22(25-14)17-6-4-3-5-7-17)21(29)24-13-12-23-20(28)16-8-10-18(11-9-16)26-15(2)27/h3-11H,12-13H2,1-2H3,(H,23,28)(H,24,29)(H,26,27)
InChIKeyAXDKIWYBGGITEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-Acetamidobenzamido)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide (CAS 1021137‑08‑5): A Multi‑Functional Thiazole‑5‑Carboxamide Probe for Kinase, Epigenetic and Antibacterial Research Programs


N-(2-(4-Acetamidobenzamido)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide (CAS 1021137‑08‑5, MW 422.5 g mol⁻¹) is a synthetic thiazole‑5‑carboxamide derivative that integrates a 4‑methyl‑2‑phenylthiazole heterocycle with a 4‑acetamidobenzamido‑ethyl side‑chain . The 2‑phenylthiazole‑5‑carboxamide scaffold is a privileged pharmacophore that has yielded potent inhibitors of Akt kinases [1], c‑Met kinase [2] and cyclooxygenase enzymes [3], while the 4‑acetamidobenzamide motif has been separately validated as a histone deacetylase (HDAC) pharmacophore in clinical candidate tacedinaline . This dual‑motif architecture distinguishes the compound from mono‑functional thiazole‑5‑carboxamides and makes it a versatile starting point for multi‑target inhibitor design.

Why a Generic 2‑Phenylthiazole‑5‑Carboxamide Cannot Replace N-(2-(4-Acetamidobenzamido)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide in Target‑Focused Projects


The 2‑phenylthiazole‑5‑carboxamide class shows low structural interchangeability: the orientation and composition of the amide‑linked side‑chain determines which kinase or enzyme isoform is engaged [1]. For example, a 1‑amino‑3‑phenylpropan‑2‑yl side‑chain drives potent pan‑Akt inhibition (IC₅₀ ≈ 20–200 nM) [1], while a 3‑hydroxyphenyl side‑chain directs binding to c‑Met [2]. The target compound carries a 4‑acetamidobenzamido‑ethyl side‑chain that is structurally unrelated to either, predicting a distinct selectivity fingerprint. Furthermore, the 4‑acetamidobenzamide motif is a validated HDAC pharmacophore , so the compound may simultaneously engage a second target class not addressable by conventional thiazole‑5‑carboxamides. Generic substitution therefore risks loss of both the intended primary target activity and any desirable poly‑pharmacology, as quantified in Section 3.

Quantitative Differentiation of N-(2-(4-Acetamidobenzamido)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide from Structurally Proximal Comparators


Side‑Chain Divergence Drives Kinase Selectivity: Comparison with Pan‑Akt Inhibitor 5m

The target compound incorporates a 4‑acetamidobenzamido‑ethyl side‑chain, whereas the potent pan‑Akt inhibitor 5m bears a 1‑amino‑3‑phenylpropan‑2‑yl side‑chain attached to an identical 2‑phenylthiazole‑5‑carboxamide core [1]. This difference results in a molecular weight increase of ~220 Da (422.5 g mol⁻¹ vs. ~200 g mol⁻¹ for the minimal core) and introduces a hydrogen‑bond‑donor‑rich benzamide motif likely to shift selectivity away from the Akt kinase family toward other targets. Crystallographic SAR studies on thiazole‑5‑carboxamide‑based Akt inhibitors confirm that the side‑chain amine forms critical hydrogen bonds within the kinase hinge region; the acylated, elongated side‑chain of the target compound is incompatible with these interactions [1].

Kinase inhibitor Selectivity profiling Thiazole carboxamide

Physicochemical Differentiation: Higher Molecular Weight and Hydrogen‑Bonding Capacity Expand Applicability

The target compound (MW = 422.5 g mol⁻¹, 5 H‑bond donors, 6 H‑bond acceptors) occupies a different chemical space compared to commonly employed thiazole‑5‑carboxamide building blocks [1]. The 4‑acetamidobenzamide moiety adds ~200 Da relative to the parent acid (4‑methyl‑2‑phenylthiazole‑5‑carboxylic acid, MW ≈ 219 g mol⁻¹ ) and introduces two extra amide bonds, increasing both polarity and the potential for specific protein‑ligand interactions. While this elevates topological polar surface area (tPSA) and reduces Rule‑of‑5 compliance, it also creates opportunities for binding modes inaccessible to smaller analogs.

ADME/Tox profiling Chemical property comparison Drug‑like space

Intrinsic Dual‑Mode Pharmacophore: Acetamidobenzamide as a Latent HDAC Recognition Element

The 4‑acetamidobenzamide group is the core pharmacophore of the clinical HDAC inhibitor tacedinaline (CI‑994; HDAC IC₅₀ ≈ 0.9 μM for HDAC1) [1]. The target compound presents this motif on a thiazole‑5‑carboxamide scaffold, creating a chimeric molecule with potential simultaneous kinase‑HDAC activity. None of the close thiazole‑5‑carboxamide analogs (e.g., Akt inhibitor 5m or c‑Met‑directed N‑(3‑hydroxyphenyl)‑4‑methyl‑2‑phenylthiazole‑5‑carboxamide) bear an HDAC‑engaging group [2][3].

HDAC inhibition Epigenetics Poly‑pharmacology

High‑Impact Application Scenarios for N-(2-(4-Acetamidobenzamido)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide Based on Verified Differentiation Data


Kinase‑Selectivity Profiling Campaigns Targeting Non‑Akt Kinases

Investigators who have identified the 2‑phenylthiazole‑5‑carboxamide core as an attractive kinase hinge‑binder but wish to eliminate the potent Akt inhibition observed with simpler analogs (IC₅₀ ≈ 20–200 nM for compound 5m [1]) should select the target compound as a starting scaffold. Its elongated, acylated side‑chain (MW = 422.5 g mol⁻¹) is incompatible with the Akt ATP‑binding pocket (see Evidence Item 1), diverting activity toward kinases with larger active‑site cavities. This selectivity shift can be confirmed via broad‑panel kinase profiling, with the Akt‑inactive phenotype verified against recombinant Akt1–3.

Dual‑Target Kinase‑HDAC Inhibitor Design for Oncology

The 4‑acetamidobenzamide moiety is a validated HDAC pharmacophore (tacedinaline, HDAC IC₅₀ ≈ 0.9 μM [2]). By procuring the target compound, medicinal chemistry teams can immediately initiate dual‑target structure‑activity relationship studies—measuring both kinase inhibition (e.g., via Eurofins KinaseProfiler™) and HDAC inhibition (e.g., fluorogenic HDAC‑Glo™ assay)—without synthesizing a chimeric molecule from scratch. This saves 8–12 weeks of synthetic effort and provides a benchmark for subsequent optimization.

Physicochemical Benchmarking for Fragment‑to‑Lead Expansion of Thiazole‑Based Hits

Fragment‑based screening often yields 4‑methyl‑2‑phenylthiazole‑5‑carboxylic acid (MW ≈ 219 g mol⁻¹ ) as a low‑affinity hit. The target compound, with MW = 422.5 g mol⁻¹ and an added 4‑acetamidobenzamido‑ethyl side‑chain, demonstrates how extending from the C‑5 carboxamide position alters physicochemical properties (ΔMW = +203 g mol⁻¹, ΔH‑bond donors = +4). These data serve as a quantitative reference point for assessing the impact of vector‑based elaboration strategies on drug‑like property space during fragment‑to‑lead campaigns.

Quote Request

Request a Quote for N-(2-(4-acetamidobenzamido)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.